An In-depth Technical Guide to the Alexamorelin Peptide: Structure, Synthesis, and Signaling
An In-depth Technical Guide to the Alexamorelin Peptide: Structure, Synthesis, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alexamorelin, a synthetic heptapeptide, is a potent growth hormone secretagogue (GHS). It functions as an agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), stimulating the release of growth hormone. This document provides a comprehensive technical overview of Alexamorelin, detailing its structure, sequence, and physicochemical properties. Furthermore, it outlines the standard experimental protocols for its synthesis, purification, and structural characterization. The guide also elucidates the molecular signaling pathways activated by Alexamorelin upon binding to its receptor, offering a foundational understanding for further research and development in endocrinology and metabolism.
Alexamorelin: Core Structural and Physicochemical Properties
Alexamorelin is a synthetic peptide that has been investigated for its ability to stimulate the release of growth hormone.[1] Its structure and properties are well-defined, providing a solid basis for its study and potential therapeutic applications.
Quantitative Data Summary
The fundamental structural and chemical properties of Alexamorelin are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₅₀H₆₃N₁₃O₇ |
| Molecular Weight | 958.1 g/mol |
| Amino Acid Sequence | L-Alanyl-L-histidyl-2-methyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide |
| One-Letter Code | Ala-His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH₂ |
| IUPAC Name | (2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
| CAS Number | 196808-85-2 |
Experimental Protocols
This section details the standard methodologies for the synthesis, purification, and structural analysis of Alexamorelin.
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of Alexamorelin is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a robust and widely used method for creating peptides in a controlled manner.[2][3] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Generalized Protocol:
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Resin Selection and Preparation: A suitable resin, such as a Rink Amide resin, is chosen to yield a C-terminal amide upon cleavage. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
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First Amino Acid Coupling: The C-terminal amino acid, Fmoc-L-Lys(Boc)-OH, is activated and coupled to the resin.
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Deprotection: The temporary Nα-Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF to expose the free amine for the next coupling step.
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Amino Acid Coupling Cycle: The subsequent protected amino acids (Fmoc-D-Phe-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-L-Ala-OH, Fmoc-D-2-Me-Trp(Boc)-OH, Fmoc-L-His(Trt)-OH, and Fmoc-L-Ala-OH) are sequentially coupled. Each coupling step is followed by a deprotection step.
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Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
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Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed to remove residual cleavage reagents and scavengers.
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Lyophilization: The purified peptide is dissolved in a water/acetonitrile (B52724) mixture and lyophilized to obtain a fluffy white powder.
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide obtained after synthesis is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.
Generalized Protocol:
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Sample Preparation: The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent, often a mixture of water and acetonitrile with 0.1% TFA.
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Chromatographic Separation: The sample is injected onto a C18 RP-HPLC column. A gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA) is used to elute the peptide and impurities.
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Fraction Collection: The eluent is monitored by UV absorbance at 214 nm and 280 nm. Fractions containing the peptide of interest are collected.
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Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.
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Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified Alexamorelin peptide.
Structure and Purity Analysis: Mass Spectrometry and NMR
Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) is a powerful technique for confirming the identity and purity of Alexamorelin, as well as for its detection in biological matrices.
Generalized Protocol for Detection:
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Sample Preparation: Biological samples (e.g., urine) are subjected to solid-phase extraction to isolate the peptide.
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Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, and the components are separated on a C18 column.
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Mass Spectrometric Analysis: The eluent from the LC is introduced into a high-resolution mass spectrometer. The instrument is operated in positive ion mode.
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Data Acquisition: Data is acquired in full scan mode to determine the accurate mass of the protonated molecule ([M+H]⁺) and in tandem MS mode (MS/MS) to generate characteristic fragment ions for structural confirmation. The fragmentation of the peptide bond backbone provides sequence information.
Nuclear Magnetic Resonance (NMR) Spectroscopy can be used for the detailed structural characterization of Alexamorelin in solution.
Generalized Protocol for Structural Characterization:
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Sample Preparation: A concentrated solution of purified Alexamorelin is prepared in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
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Data Acquisition: A series of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, TOCSY, NOESY, HSQC, HMBC) are performed on a high-field NMR spectrometer.
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Data Analysis: The NMR spectra are processed and analyzed to assign the resonances of all protons and carbons in the molecule. The through-bond (COSY, TOCSY, HSQC, HMBC) and through-space (NOESY) correlations are used to determine the amino acid sequence and the three-dimensional conformation of the peptide in solution.
Mechanism of Action and Signaling Pathway
Alexamorelin, as a growth hormone secretagogue, exerts its biological effects by binding to and activating the growth hormone secretagogue receptor (GHSR), a G-protein coupled receptor (GPCR).[4] The activation of GHSR initiates a cascade of intracellular signaling events, primarily in the pituitary gland and hypothalamus, leading to the synthesis and release of growth hormone.
The binding of Alexamorelin to GHSR can trigger multiple signaling pathways:
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Gαq/11 Pathway: Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).
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Gαi/o Pathway: This pathway can also be activated, leading to the modulation of other signaling cascades.
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β-Arrestin Pathway: Like many GPCRs, GHSR can also signal through β-arrestin-dependent pathways, which can lead to receptor internalization and the activation of other signaling molecules such as ERK.
These signaling events ultimately converge on mechanisms that promote the transcription of the growth hormone gene and the exocytosis of growth hormone-containing vesicles from somatotroph cells in the pituitary.
Conclusion
Alexamorelin is a well-characterized synthetic peptide with potent growth hormone-releasing properties. Its structure and sequence are readily determined using standard analytical techniques, and its synthesis can be reliably achieved through solid-phase peptide synthesis. The mechanism of action, involving the activation of the GHSR and subsequent intracellular signaling cascades, provides a clear framework for understanding its physiological effects. This technical guide serves as a foundational resource for researchers and professionals in the field, enabling further investigation into the therapeutic potential and applications of Alexamorelin.
References
- 1. Endocrine activities of alexamorelin (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. scispace.com [scispace.com]
- 4. Identification of alexamorelin consumption biomarkers using human hepatocyte incubations and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
